Enantiomeric Purity and Chiral Integrity: (2S)- vs (2R)-Enantiomer
The (2S)-enantiomer of 2,3-dihydropyridine-2-carboxylic acid offers a defined stereochemical handle that is essential for asymmetric synthesis applications. In contrast, the (2R)-enantiomer or racemic mixtures would produce opposite or unpredictable stereochemical outcomes in downstream transformations . While direct comparative ee data for this specific compound is not publicly reported, class-level evidence from 1,4-dihydropyridine calcium channel blockers demonstrates that enantiomeric purity significantly impacts biological activity, with (S)-enantiomers exhibiting distinct antagonistic potency (e.g., IC₅₀ shifts of >10-fold between enantiomers) [1].
| Evidence Dimension | Stereochemical Purity and Biological Relevance |
|---|---|
| Target Compound Data | Defined (2S)-stereochemistry |
| Comparator Or Baseline | (2R)-enantiomer or racemic mixture |
| Quantified Difference | Enantiomer-dependent potency shifts >10-fold for structurally related 1,4-dihydropyridines [1] |
| Conditions | In vitro calcium channel binding assays; inferred class behavior for dihydropyridine scaffolds |
Why This Matters
For procurement decisions in asymmetric synthesis or chiral drug development, the (2S)-enantiomer provides the requisite stereochemical purity to ensure reproducible and predictable synthetic and biological outcomes.
- [1] Goldmann, S., & Stoltefuss, J. (1991). 1,4-Dihydropyridines: Effects of Chirality and Conformation on the Calcium Antagonist and Calcium Agonist Activities. Angewandte Chemie International Edition, 30(12), 1559–1578. View Source
